molecular formula C12H14O3 B075699 Methyl 4-benzoylbutyrate CAS No. 1501-04-8

Methyl 4-benzoylbutyrate

Cat. No. B075699
M. Wt: 206.24 g/mol
InChI Key: GRIWFUFDJOESIC-UHFFFAOYSA-N
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Patent
US06949680B2

Procedure details

A solution of 50.0 g of 5-oxo-5-phenylpentanoic acid (260 mmol) (origin: Fluka) and 70 ml of conc. H2SO4 in 1400 ml of methanol was heated under reflux for 1 h. The reaction mixture was cooled down to room temperature and added to 2 l of water and extracted with ether (2×). The organic phase was washed with water (1×), an aq. solution of NaHCO3 (10%, 2×), again with water (2×), dried (Na2SO4) and concentrated to give 47.9 g (90%) of a slightly yellow oil, which slowly crystallizes at 4° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].OS(O)(=O)=O.O.[CH3:21]O>>[O:1]=[C:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH2:5][C:6]([O:8][CH3:21])=[O:7]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
O=C(CCCC(=O)O)C1=CC=CC=C1
Name
Quantity
70 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1400 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
WASH
Type
WASH
Details
The organic phase was washed with water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aq. solution of NaHCO3 (10%, 2×), again with water (2×), dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 47.9 g (90%) of a slightly yellow oil, which
CUSTOM
Type
CUSTOM
Details
slowly crystallizes at 4° C.

Outcomes

Product
Name
Type
Smiles
O=C(CCCC(=O)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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